Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide

Medicinal chemistry Lipophilic efficiency Structure–activity relationships

N-(1,3-Thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide (CAS 1207054-56-5; molecular formula C₁₇H₁₆F₃N₃O₂S; MW 383.39) is a fully synthetic, small-molecule piperidine-4-carboxamide featuring a 1,3-thiazol-2-yl carboxamide terminus, a piperidine-4-carboxamide central scaffold, and an N‑benzoyl substituent bearing a meta‑trifluoromethyl group on the phenyl ring. The compound belongs to a broader chemotype of N‑(heteroaryl)‑piperidine‑4‑carboxamides that has been claimed in patent families targeting ALXR/FPR2 agonism, PDK1 inhibition, and sphingosine kinase‑1 inhibition.

Molecular Formula C17H16F3N3O2S
Molecular Weight 383.39
CAS No. 1207054-56-5
Cat. No. B2793239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide
CAS1207054-56-5
Molecular FormulaC17H16F3N3O2S
Molecular Weight383.39
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H16F3N3O2S/c18-17(19,20)13-3-1-2-12(10-13)15(25)23-7-4-11(5-8-23)14(24)22-16-21-6-9-26-16/h1-3,6,9-11H,4-5,7-8H2,(H,21,22,24)
InChIKeyGJJMKWFBKHCZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207054-56-5 — N-(1,3-Thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide: Structural Identity, Physicochemical Profile, and Comparator Landscape


N-(1,3-Thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide (CAS 1207054-56-5; molecular formula C₁₇H₁₆F₃N₃O₂S; MW 383.39) is a fully synthetic, small-molecule piperidine-4-carboxamide featuring a 1,3-thiazol-2-yl carboxamide terminus, a piperidine-4-carboxamide central scaffold, and an N‑benzoyl substituent bearing a meta‑trifluoromethyl group on the phenyl ring [1]. The compound belongs to a broader chemotype of N‑(heteroaryl)‑piperidine‑4‑carboxamides that has been claimed in patent families targeting ALXR/FPR2 agonism, PDK1 inhibition, and sphingosine kinase‑1 inhibition [2]. Key close structural analogs—differing in the position of the CF₃ group, the nature of the thiazole substitution, or the benzoyl‑type linker—serve as the most relevant comparators for procurement‑decision differentiation.

Why In‑Class Thiazole‑Piperidine Carboxamides Cannot Substitute for CAS 1207054-56-5 in Target‑Focused Screening or Lead‑Optimisation Workflows


Although numerous thiazole‑piperidine carboxamides populate commercial screening libraries, small structural perturbations within this chemotype produce large shifts in target selectivity, functional activity, and physicochemical properties. The compound CAS 1207054‑56‑5 occupies a narrow differentiation niche defined by the exact combination of (i) an unsubstituted 2‑aminothiazole carboxamide head, (ii) a piperidine‑4‑carboxamide core, and (iii) a meta‑trifluoromethyl benzoyl N‑substituent . Removing the CF₃ group (e.g., 1‑benzoyl‑N‑(1,3‑thiazol‑2‑yl)piperidine‑4‑carboxamide) reduces lipophilicity and may abrogate key halogen‑bond or hydrophobic interactions at certain targets [1]. Relocating the CF₃ to the thiazole ring (e.g., 1‑[4‑(trifluoromethyl)‑1,3‑thiazol‑2‑yl]piperidine‑4‑carboxamide) inverts the electronic character of the heterocyclic head and alters hydrogen‑bonding capacity . Adding bulk to the thiazole—such as a 7‑(N‑ethylacetamido)‑4‑methoxybenzo[d]thiazole moiety—dramatically changes the adenosine receptor selectivity profile relative to the unadorned thiazole scaffold [2]. These structural distinctions are not cosmetic; they control target engagement, off‑target liability, and pharmacokinetic behaviour, making generic substitution scientifically indefensible without head‑to‑head data.

Quantitative Head-to-Head and Class-Level Comparative Evidence for CAS 1207054-56-5 Versus Its Closest Structural Analogs


Structural Differentiation from the Des‑CF₃ Analog: Lipophilicity and Hydrogen‑Bond Acceptor Profile

The meta‑trifluoromethyl group on the benzoyl ring of CAS 1207054‑56‑5 distinguishes it from the des‑CF₃ analog 1‑benzoyl‑N‑(1,3‑thiazol‑2‑yl)piperidine‑4‑carboxamide. The CF₃ substituent increases the calculated logP by approximately 1.2 units (from ∼2.0 to ∼3.2) and adds three hydrogen‑bond acceptor fluorine atoms absent in the comparator, as estimated by standard fragment‑based QSAR parameters [1]. This difference is substantial in lead‑optimisation contexts where lipophilic ligand efficiency (LLE) and fluorine‑mediated protein‑ligand interactions are critical decision criteria.

Medicinal chemistry Lipophilic efficiency Structure–activity relationships

Differentiation from the Regioisomeric CF₃‑Thiazole Analog: Hydrogen‑Bond Donor/Acceptor Topology

In the regioisomeric comparator 1‑[4‑(trifluoromethyl)‑1,3‑thiazol‑2‑yl]piperidine‑4‑carboxamide (CAS 2741932‑99‑8), the CF₃ group is attached directly to the electron‑deficient thiazole ring rather than to the benzoyl moiety, as in CAS 1207054‑56‑5 . This placement withdraws electron density from the thiazole N and S atoms, reducing the heterocycle's capacity to act as a hydrogen‑bond acceptor while increasing the C‑H acidity at the thiazole 5‑position. In contrast, CAS 1207054‑56‑5 retains an unsubstituted thiazole with full H‑bond acceptor character at both the ring nitrogen and the carboxamide carbonyl oxygen, while the CF₃ group is electronically isolated on the benzoyl ring.

Medicinal chemistry Scaffold hopping Hydrogen bonding

Adenosine Receptor Selectivity Window: Class‑Level Inference from the Closest Benzothiazole Analog

The closest analog with published quantitative target‑engagement data is N‑(7‑(N‑ethylacetamido)‑4‑methoxybenzo[d]thiazol‑2‑yl)‑1‑(3‑(trifluoromethyl)benzoyl)piperidine‑4‑carboxamide (ChEMBL1760892), which shares the identical piperidine‑4‑carboxamide core and meta‑trifluoromethyl benzoyl N‑substituent with CAS 1207054‑56‑5, but bears a bulkier benzothiazole head [1]. In CHO cell cAMP assays, this analog exhibited: (i) IC₅₀ = 17 nM at human adenosine A2B receptor; (ii) Kᵢ = 2 nM at human adenosine A1 receptor (³H‑DPCPX displacement); and (iii) Kᵢ = 230 nM at human adenosine A2A receptor (³H‑ZM241385 displacement). The resulting A1/A2A selectivity ratio of ∼115‑fold suggests that the piperidine‑4‑carboxamide / meta‑CF₃‑benzoyl scaffold confers intrinsic adenosine receptor recognition, with the thiazole/benzothiazole head modulating subtype selectivity. CAS 1207054‑56‑5, with a minimal unsubstituted thiazole head, is predicted to retain adenosine receptor binding while exhibiting a distinct selectivity fingerprint due to reduced steric bulk and altered heterocycle electronics.

GPCR pharmacology Adenosine receptors Selectivity profiling

Patent‑Defined ALXR/FPR2 Agonist Chemical Space: Structural Placement of CAS 1207054-56-5

US Patent US9771357B2 (Actelion Pharmaceuticals) claims a broad genus of ALXR/FPR2 agonist compounds encompassing thiazole‑piperidine carboxamide scaffolds closely related to CAS 1207054‑56‑5 [1]. The patent's Markush structure includes compounds where: (i) ring L¹ is phenyl optionally substituted with CF₃ (matching the target compound's meta‑CF₃ benzoyl); (ii) the central linker is piperidine‑1,4‑diyl; and (iii) R³ᴬ comprises a thiazole ring. While the exact compound CAS 1207054‑56‑5 is not individually exemplified with quantitative ALXR EC₅₀ data in this patent, its structural conformity to the claimed pharmacophore places it within a therapeutically relevant chemical space distinct from the PDK1‑inhibitor thiazole‑carboxamide class (WO2012058174A1) [2] or the sphingosine kinase‑1 inhibitor thiazolyl‑piperidine class [3].

ALXR agonism FPR2 pharmacology Patent landscape

Synthetic Accessibility: Documented Preparation Route and Yield Benchmark

A documented synthetic route to a compound directly analogous to CAS 1207054‑56‑5 has been described using a convergent N‑acylation strategy: coupling of a pre‑formed piperidine‑4‑carboxylic acid (thiazol‑2‑yl)‑amide intermediate with 1‑chloromethyl‑3‑trifluoromethylbenzene in the presence of triethylamine in dichloromethane (24 h, ambient temperature), affording the N‑benzylated analog in 55.2% isolated yield [1]. For CAS 1207054‑56‑5, which requires an N‑benzoyl (carbonyl) rather than N‑benzyl (methylene) linkage, the analogous route would employ 3‑(trifluoromethyl)benzoyl chloride as the electrophile under standard amide bond‑forming conditions—a method that is expected to proceed with comparable or superior efficiency due to the higher electrophilicity of the acid chloride. The unsubstituted thiazole‑2‑amine coupling partner is commercially available, avoiding the multi‑step synthesis of substituted benzothiazoles required for analogs such as ChEMBL1760892.

Synthetic chemistry Route scouting Scale‑up feasibility

Recommended Application Scenarios for CAS 1207054-56-5 Based on Quantitative and Structural Comparator Evidence


ALXR/FPR2 Agonist Screening and Hit‑Expansion Libraries

Based on the structural conformity of CAS 1207054‑56‑5 to the ALXR agonist pharmacophore defined in US9771357B2 [1], this compound is best deployed as a screening candidate in ALXR/FPR2‑focused biochemical and cellular assays. The unsubstituted thiazole head and meta‑CF₃ benzoyl group provide a minimal‑viable‑pharmacophore scaffold that maximises potential for further optimisation while minimising off‑target liabilities associated with bulkier heterocyclic appendages seen in benzothiazole analogs. Procurement for primary ALXR agonism screens (Ca²⁺ mobilisation, arachidonic acid release) is the highest‑confidence application based on existing patent evidence.

Adenosine Receptor Subtype Selectivity Profiling Against the Benzothiazole Comparator ChEMBL1760892

The benzothiazole analog ChEMBL1760892 exhibits nanomolar adenosine A1 and A2B affinity with 115‑fold selectivity over A2A [1]. Procuring CAS 1207054‑56‑5 alongside this analog enables a direct head‑to‑head profiling experiment to determine the contribution of the thiazole vs. benzothiazole head group to adenosine receptor subtype selectivity. Because the two compounds share an identical piperidine‑4‑carboxamide core and meta‑CF₃ benzoyl N‑substituent, any observed shift in selectivity can be confidently attributed to the thiazole substituent, making this a high‑value comparator experiment for SAR expansion.

Physicochemical Property Differentiation Studies: CF₃ Positional Scanning

The compound's meta‑CF₃ benzoyl substitution pattern distinguishes it from both the des‑CF₃ analog (1‑benzoyl‑N‑(1,3‑thiazol‑2‑yl)piperidine‑4‑carboxamide, predicted logP ≈ 2.0) and the regioisomer bearing CF₃ on the thiazole ring (CAS 2741932‑99‑8) [1]. This creates a CF₃ positional‑scanning set in which CAS 1207054‑56‑5 (logP ≈ 3.2) serves as the intermediate‑lipophilicity member. Procurement of all three compounds enables systematic measurement of experimental logP/logD, aqueous solubility, and microsomal stability, generating a clean structure–property relationship data set for the thiazole‑piperidine carboxamide chemotype.

Synthetic Route Demonstration and Scale‑Up Feasibility Assessment

The convergent two‑step synthetic strategy inferred from the documented preparation of the N‑benzyl analog (55.2% coupling yield under mild conditions) [1] establishes a tractable route for CAS 1207054‑56‑5. This compound is therefore well‑suited as a pilot substrate for evaluating amide‑bond‑forming conditions (e.g., HATU‑ vs. acid chloride‑mediated coupling) during process chemistry development. Its simpler assembly compared to multi‑step benzothiazole analogs makes it a pragmatic choice for initial scale‑up studies where synthetic accessibility, rather than maximal potency, is the primary selection criterion.

Quote Request

Request a Quote for N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.